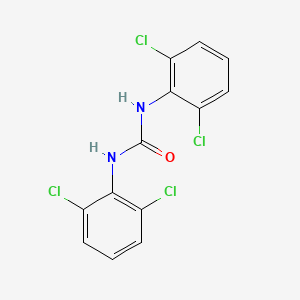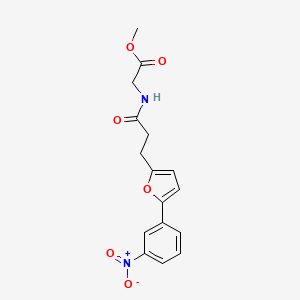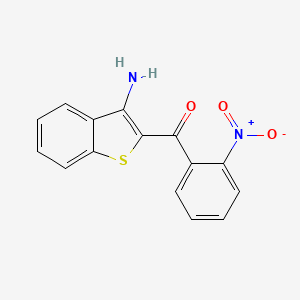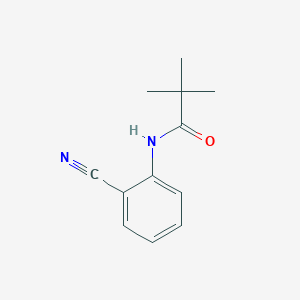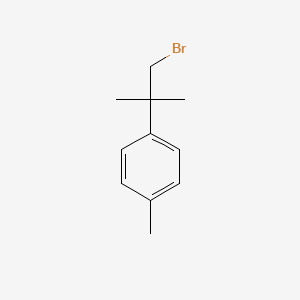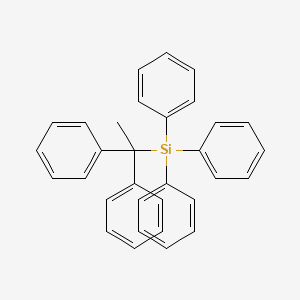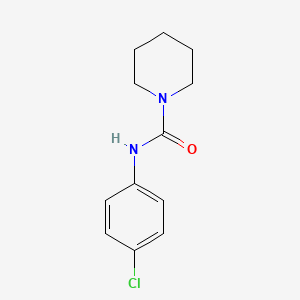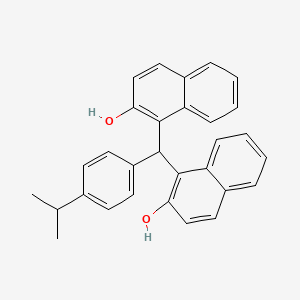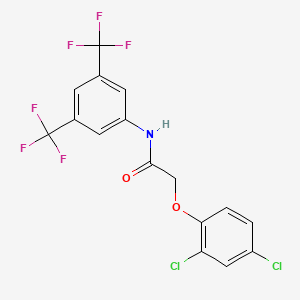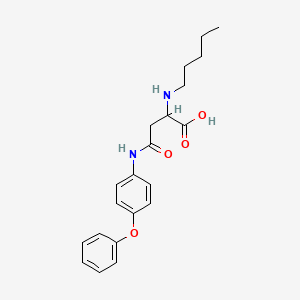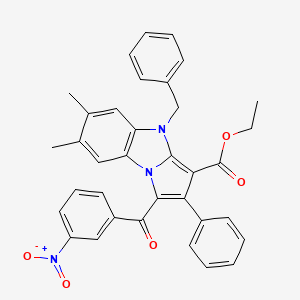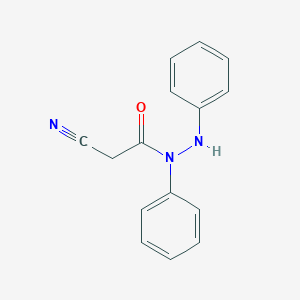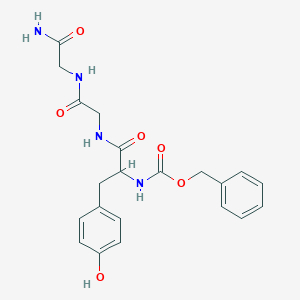![molecular formula C21H14BrN B15075107 N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
N-[(E)-9-anthrylmethylidene]-3-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-9-anthrylmethylidene]-3-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-3-bromoaniline typically involves the condensation of 9-anthraldehyde with 3-bromoaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-3-bromoaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the nucleophile.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: The corresponding amine.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
科学的研究の応用
N-[(E)-9-anthrylmethylidene]-3-bromoaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-[(E)-9-anthrylmethylidene]-3-bromoaniline depends on its specific application. In organic electronics, its unique electronic properties, such as fluorescence and charge transport, are exploited. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
類似化合物との比較
Similar Compounds
- N-[(E)-9-anthrylmethylidene]-2-bromoaniline
- N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- N-[(E)-9-anthrylmethylidene]-3-chloroaniline
Uniqueness
N-[(E)-9-anthrylmethylidene]-3-bromoaniline is unique due to the specific positioning of the bromine atom on the aniline ring, which can influence its reactivity and electronic properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its interactions in various applications.
特性
分子式 |
C21H14BrN |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
1-anthracen-9-yl-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-8-5-9-18(13-17)23-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H |
InChIキー |
XRWLGYQQQRPISF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


